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Compound of Interest

Compound Name: Cinnamyl anthranilate

Cat. No.: B1236720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Cinnamyl anthranilate, a synthetic fragrance and flavoring agent, has a complex genotoxicity

profile that warrants careful consideration. This guide provides a comprehensive comparison of

its performance in key genotoxicity assays with that of several alternatives, supported by

experimental data and detailed protocols. The aim is to offer an objective resource for

interpreting these findings in the context of safety assessment and drug development.

Executive Summary
Cinnamyl anthranilate has demonstrated a positive response in the in vitro mouse lymphoma

assay, indicating a potential for inducing gene mutations in mammalian cells. However, it has

tested negative in the bacterial reverse mutation assay (Ames test) and the in vitro

chromosomal aberration assay in Chinese hamster ovary (CHO) cells. This profile suggests

that cinnamyl anthranilate may act as a clastogen or aneugen at the gene level in

mammalian cells, rather than a point mutagen in bacteria. Its carcinogenic effects in mice are

linked to peroxisome proliferation, a mechanism with debated relevance to humans. In

contrast, alternative fragrance ingredients such as isoeugenol, amyl cinnamate, and benzyl

salicylate generally exhibit a lower concern for genotoxicity in standard assays.

Comparative Genotoxicity Data
The following tables summarize the available quantitative data from key genotoxicity studies on

cinnamyl anthranilate and its alternatives.
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Table 1: Cinnamyl Anthranilate Genotoxicity Data

Assay Test System
Metabolic
Activation (S9)

Concentration
Range Tested

Results

Mouse

Lymphoma

Assay

L5178Y tk+/-

cells
With and Without 12.5 - 200 µg/mL

Positive (with

and without S9)

[1]

Ames Test

Salmonella

typhimurium

TA98, TA100,

TA1535, TA1537

With and Without
Up to 10,000 µ

g/plate
Negative

Chromosomal

Aberration

Chinese Hamster

Ovary (CHO)

cells

With and Without
Up to 5000

µg/mL
Negative

Table 2: Genotoxicity Data for Alternative Fragrance Ingredients
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Compound Assay
Test
System

Metabolic
Activation
(S9)

Concentrati
on/Dose
Range

Results

Isoeugenol Ames Test

S.

typhimurium

& E. coli

With and

Without

Up to 600

µg/mL
Negative[2][3]

Chromosoma

l Aberration
CHO cells

With and

Without
Not specified Negative[3]

Micronucleus

Test (in vivo)

Mouse

peripheral

blood

N/A
Up to 600

mg/kg

Positive

(equivocal) in

females[3]

Amyl

Cinnamate

BlueScreen

Assay

Human-

derived cells

With and

Without
Not specified

Positive

(without S9),

Negative

(with S9)[4]

Read-across

from Ethyl

Cinnamate

Micronucleus

Test

With and

Without
Not specified Negative[4]

Benzyl

Salicylate
Ames Test

S.

typhimurium

With and

Without
Not specified Negative[5]

Chromosoma

l Aberration

Chinese

Hamster

Lung (CHL)

cells

With and

Without
Not specified Negative[6]

Experimental Protocols
Detailed methodologies for the key genotoxicity assays are crucial for the accurate

interpretation of the results.

Mouse Lymphoma Assay (L5178Y tk+/-)
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The mouse lymphoma assay is a forward mutation assay that detects genetic changes

affecting the thymidine kinase (tk) gene.

Cell Line: L5178Y tk+/- mouse lymphoma cells.

Treatment: Cells are typically exposed to the test article for 3 to 4 hours in the presence and

absence of a metabolic activation system (S9). For some compounds, a longer exposure of

up to 24 hours without S9 may be used.

Expression: Following treatment, cells are cultured for a period (typically 2 days) to allow for

the expression of any induced mutations.

Selection: Mutant cells (tk-/-) are selected by plating in medium containing a selective agent,

such as trifluorothymidine (TFT). Wild-type cells (tk+/-) will incorporate the toxic TFT and be

killed, while mutant cells will survive and form colonies.

Data Analysis: The number of mutant colonies is counted, and the mutation frequency is

calculated relative to the number of surviving cells. A dose-dependent increase in mutation

frequency and/or a reproducible increase above a certain threshold is considered a positive

result.

Bacterial Reverse Mutation Assay (Ames Test)
The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations in

the histidine operon, rendering them unable to synthesize histidine.

Tester Strains: A panel of at least five strains is typically used, including TA98, TA100,

TA1535, TA1537, and TA102, or E. coli WP2 uvrA.

Treatment: The tester strains are exposed to the test article at various concentrations, both

with and without a metabolic activation system (S9), using either the plate incorporation or

pre-incubation method.

Selection: The treated bacteria are plated on a minimal glucose agar medium lacking

histidine. Only bacteria that have undergone a reverse mutation to regain the ability to

synthesize histidine will grow and form visible colonies.
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Data Analysis: The number of revertant colonies is counted for each concentration and

compared to the spontaneous revertant count in the negative control. A dose-related

increase in the number of revertants, typically a doubling or more over the background, is

considered a positive result.

In Vitro Mammalian Chromosomal Aberration Test
This assay is used to identify substances that cause structural damage to chromosomes in

cultured mammalian cells.

Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used.

Treatment: Cell cultures are treated with the test article at several concentrations for a short

period (e.g., 3-6 hours) in the presence and absence of S9, and for a longer period (e.g., 18-

24 hours) without S9.

Harvest: After treatment, the cells are incubated with a spindle inhibitor (e.g., colcemid) to

arrest them in the metaphase stage of cell division.

Slide Preparation and Analysis: The cells are harvested, fixed, and stained. Metaphase

spreads are then examined microscopically for chromosomal aberrations, such as chromatid

and chromosome gaps, breaks, and exchanges.

Data Analysis: The percentage of cells with one or more aberrations is determined for each

concentration and compared to the negative control. A statistically significant, dose-

dependent increase in the percentage of aberrant cells indicates a positive result.

Mechanistic Insights and Visualizations
The carcinogenicity of cinnamyl anthranilate in mice has been linked to the activation of the

Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This nuclear receptor plays a key

role in lipid metabolism. The following diagram illustrates the PPARα signaling pathway.
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Caption: PPARα signaling pathway activation by a ligand.

The following workflow illustrates the general steps involved in conducting an in vitro

genotoxicity assessment.
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Caption: General workflow for in vitro genotoxicity testing.
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Conclusion
The genotoxicity profile of cinnamyl anthranilate is characterized by a positive result in the

mouse lymphoma assay, contrasted by negative findings in the Ames and chromosomal

aberration assays. This suggests a potential for inducing gene-level mutations in mammalian

cells, which may not be detected by bacterial or chromosomal-level assays. The relevance of

its carcinogenicity in mice to human health is a subject of ongoing debate, primarily due to the

species-specific mechanism involving PPARα activation. For applications where genotoxic

potential is a critical concern, alternative fragrance ingredients with a cleaner genotoxicity

profile, such as benzyl salicylate, may be preferred. A thorough weight-of-evidence approach,

considering all available toxicological data, is essential for a comprehensive risk assessment of

cinnamyl anthranilate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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